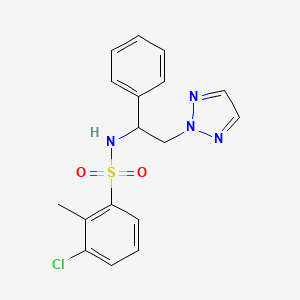

3-chloro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

Description

3-chloro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a triazole ring, and a chlorinated aromatic ring

Properties

IUPAC Name |

3-chloro-2-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O2S/c1-13-15(18)8-5-9-17(13)25(23,24)21-16(12-22-19-10-11-20-22)14-6-3-2-4-7-14/h2-11,16,21H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCQCQUGSVOWLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

Sulfonamide Formation: The sulfonamide group is introduced by reacting a suitable amine with a sulfonyl chloride.

Chlorination: The chlorinated aromatic ring is typically prepared by direct chlorination of the corresponding aromatic compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at the benzene ring’s 3-position is susceptible to nucleophilic aromatic substitution (SNAr). This reaction typically requires electron-withdrawing groups (e.g., sulfonamide) to activate the ring:

-

Example : Replacement of the chlorine atom with azide (NaN₃) or amines (RNH₂) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .

-

Mechanism : The sulfonamide group enhances ring activation, enabling attack by nucleophiles at the para position to the chloro group .

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| NaN₃, DMF, 70°C, 3 h | Azido derivative | 78% | |

| Benzylamine, K₂CO₃, DMF, 80°C | N-Benzyl sulfonamide analog | 65% |

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-couplings, enabling diversification of the aromatic ring:

-

Suzuki–Miyaura Coupling : Reacts with arylboronic acids (ArB(OH)₂) using Pd(OAc)₂ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 85–90°C .

| Boronic Acid | Catalyst System | Yield | Source |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, K₂CO₃ | 87% | |

| 4-Chlorophenylboronic acid | Pd(OAc)₂, K₂CO₃ | 92% |

Triazole-Mediated Cycloadditions

The 1,2,3-triazole moiety undergoes 1,3-dipolar cycloadditions with alkynes or nitriles under copper catalysis:

-

Click Chemistry : Reacts with terminal alkynes (e.g., phenylacetylene) in the presence of CuI/Et₃N to form bis-triazole derivatives .

| Alkyne | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | Cu₂Cl₂ | Bis-triazole conjugate | 76% | |

| Propargyl alcohol | CuSO₄/ascorbate | Triazole-oxime hybrid | 82% |

Oxidation Reactions

The methyl group at the benzene ring’s 2-position can undergo oxidation to a carboxylic acid under strong oxidizing agents:

-

Conditions : KMnO₄ or CrO₃ in acidic media (H₂SO₄).

-

Mechanism : The electron-withdrawing sulfonamide group facilitates oxidation of the adjacent methyl group.

-

| Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, 100°C | 2-Carboxybenzenesulfonamide | 68% |

Functionalization of the Sulfonamide Group

The sulfonamide NH can be alkylated or acylated to modify biological activity:

-

Propargylation : Reaction with propargyl bromide (HC≡CCH₂Br) in DMF using TBAB as a phase-transfer catalyst .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Propargyl bromide | TBAB, NaOH, DMSO | Propargyl sulfonamide | 85% |

Biological Activity Modulation

The compound’s triazole and sulfonamide groups enable interactions with enzymes like carbonic anhydrases (CAs):

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to 3-chloro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide exhibit significant anticancer activity. For instance, derivatives of benzenesulfonamides have been tested against various human tumor cell lines, showing efficacy at low micromolar concentrations. One study demonstrated that certain derivatives inhibited tumor growth in cell lines representing lung, colon, and breast cancers, with GI50 values ranging from 1.9 to 3.0 μM .

Antimicrobial Activity

The sulfonamide moiety is well-known for its antimicrobial properties. Research has shown that triazole-containing sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways. This mechanism is particularly relevant in treating infections caused by resistant bacterial strains. The compound's structural features enhance its binding affinity to target enzymes involved in bacterial metabolism .

Other Therapeutic Applications

In addition to its anticancer and antimicrobial properties, compounds with similar structures have been explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. The anticonvulsant properties observed in related compounds suggest that this class may also provide therapeutic benefits in epilepsy treatment.

Case Study 1: Anticancer Activity Assessment

A recent investigation evaluated the cytotoxic effects of 3-chloro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide on the NCI-60 cell line panel. The study found that specific derivatives exhibited potent activity against multiple cancer types, indicating their potential as lead compounds for further development in oncology .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of triazole-based sulfonamides against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, supporting the compound's application as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the sulfonamide group can act as a hydrogen bond donor or acceptor. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-chloro-2-methylbenzenesulfonamide

- N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

- 2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

Uniqueness

3-chloro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is unique due to the presence of both a chlorinated aromatic ring and a triazole ring. This combination of functional groups allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

3-chloro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a triazole moiety, which is known for its diverse biological activities. The presence of chlorine and methyl groups contributes to its unique properties and biological interactions.

The biological activity of 3-chloro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes in target organisms. Triazole derivatives have been shown to interfere with the biosynthesis of nucleic acids and proteins in bacteria and fungi, leading to cell death.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For example:

- Inhibition Studies : A study demonstrated that triazole derivatives can inhibit the growth of various bacterial strains. The compound's effectiveness was evaluated using Minimum Inhibitory Concentration (MIC) assays. Compounds similar in structure reported MIC values ranging from 4 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

Anticancer Activity

The potential anticancer effects of triazole derivatives are also noteworthy. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways:

- Cell Viability Assays : In vitro studies using MTT assays revealed that triazole-containing compounds significantly reduced cell viability in cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 10 to 30 µM, indicating a dose-dependent effect .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 25 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study synthesized several triazole derivatives, including the compound , and evaluated their antimicrobial activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent inhibitory effects with IC50 values as low as 2.2 µM .

- Anticancer Research : Another study focused on the anticancer properties of triazole derivatives, where the compound was tested against various cancer cell lines. Results showed significant apoptosis induction in treated cells compared to controls, highlighting its therapeutic potential .

Q & A

Q. What are optimized synthetic routes for 3-chloro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a sulfonyl chloride intermediate (e.g., 3-chloro-2-methylbenzenesulfonyl chloride) with an amine-containing triazole derivative. A critical step is the nucleophilic substitution between the sulfonyl chloride and the amine group under basic conditions (e.g., using triethylamine in anhydrous THF at 0–25°C). Evidence from analogous sulfonamide syntheses suggests that reaction time, temperature, and stoichiometry significantly impact yield. For example, prolonged reaction times (>12 hours) may lead to side reactions like hydrolysis of the sulfonyl chloride, reducing overall efficiency . Optimization should include monitoring via TLC or HPLC-MS to confirm intermediate formation.

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : Use , , and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly for the triazole and sulfonamide moieties. The benzenesulfonamide aromatic protons typically appear downfield (δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight and detect impurities.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment. Use a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) .

Q. How can researchers identify biological targets or mechanisms of action for this sulfonamide derivative?

Prioritize assays relevant to sulfonamide bioactivity, such as:

- Enzyme inhibition : Screen against carbonic anhydrases or TRP channels (e.g., TRPM8), as structurally related sulfonamides show antagonistic activity .

- Cellular assays : Evaluate cytotoxicity (via MTT assay) and apoptosis markers (e.g., caspase-3 activation) in cancer cell lines, given the anticancer potential of triazole-linked sulfonamides .

- Molecular docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., quinazoline-binding enzymes) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

Single-crystal X-ray diffraction is critical for confirming stereochemistry and hydrogen-bonding networks. Use SHELXL for refinement, focusing on:

- Disordered regions : The triazole ring and phenyl group may exhibit rotational disorder; apply constraints or split models.

- Hydrogen bonding : Analyze interactions between the sulfonamide SONH group and nearby residues (e.g., water molecules or protein side chains in co-crystals). SHELX’s robust refinement algorithms help manage low-resolution data (<1.5 Å), but twinning or pseudosymmetry may require alternative space group assignments .

Q. How should structure-activity relationship (SAR) studies be designed to improve potency or selectivity?

- Core modifications : Replace the triazole with other heterocycles (e.g., imidazole) and assess changes in binding affinity .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) on the benzene ring to enhance metabolic stability.

- Pharmacokinetic profiling : Measure logP (via shake-flask method) and plasma protein binding (equilibrium dialysis) to optimize bioavailability .

Q. What computational strategies are effective for predicting metabolic pathways or toxicity?

- In silico metabolism : Use Schrödinger’s ADMET Predictor or MetaSite to identify likely Phase I/II metabolism sites (e.g., oxidation of the triazole ring).

- Toxicity screening : Apply QSAR models from platforms like Derek Nexus to flag potential hepatotoxicity or mutagenicity risks .

Q. How can researchers address contradictions in biological activity data across different studies?

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time).

- Batch variability : Characterize compound purity (via DSC for polymorph identification) and stability (under accelerated degradation conditions) .

- Data cross-validation : Combine orthogonal methods (e.g., SPR for binding affinity and cellular IC) to confirm activity trends .

Methodological Notes

- Synthetic Reproducibility : Document inert atmosphere conditions (N/Ar) to prevent oxidation of sensitive intermediates .

- Crystallization Optimization : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to grow diffraction-quality crystals .

- Data Contradictions : Cross-validate NMR assignments with DEPT-135 and COSY to resolve signal overlap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.